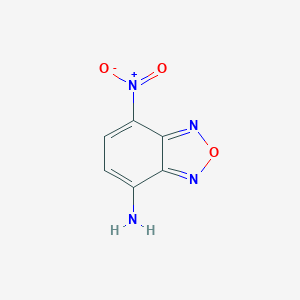

4-Amino-7-nitrobenzofurazan

Übersicht

Beschreibung

4-Amino-7-nitrobenzofurazan (4ABF) is an antimicrobial agent that has been shown to inhibit the growth of bacteria and fungi .

Synthesis Analysis

The synthesis of 4-Amino-7-nitrobenzofurazan is based on the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan, with the halogen being either chlorine (NBD-Cl) or fluorine . In one study, six new NBD derivatives were prepared from NBD-Cl and five primary amines or N-methylhydroxylamine .Molecular Structure Analysis

The molecular structure of 4-Amino-7-nitrobenzofurazan was confirmed by various structural analyses performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

The reaction rates of 4-Amino-7-nitrobenzofurazan with amino acids have been studied. The benzofurazan ring has a stronger inductive effect and a lower resonance effect than a nitro group, facilitating the SN Ar substitution .Physical And Chemical Properties Analysis

4-Amino-7-nitrobenzofurazan is known for its fluorescence properties . It reacts with primary or secondary amines to produce a fluorescent product and is used for the analysis of amino acids and low molecular weight amines .Wissenschaftliche Forschungsanwendungen

Electrophilic Aromatic Substitution Reactions

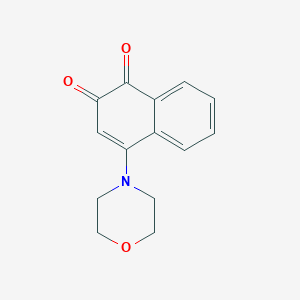

4-Amino-7-nitrobenzofurazan is used to study electrophilic aromatic substitution reactions . It reacts with secondary cyclic amines, such as pyrrolidine, piperidine, and morpholine, which act as nucleophiles . This compound’s reactivity towards these amines has been quantified using both experimental and theoretical methods, including Density Functional Theory (DFT) calculations .

Optical Property Analysis

The compound’s optical properties are of significant interest. The HOMO and LUMO energy levels , determined by Cyclic Voltammetry (CV) and DFT calculations, are used to evaluate its electrophilicity index. This index helps in understanding the compound’s reactivity and is used to predict the electronic effect of nucleophile groups .

Fluorescence Labeling

In the field of fluorescence labeling , 4-Amino-7-nitrobenzofurazan derivatives are employed due to their intense fluorescence. They are particularly useful for labeling biomolecules like peptides and proteins, making them essential tools in biological and biomedical research .

Chromogenic and Fluorogenic Properties

These derivatives exhibit chromogenic and fluorogenic properties , which are harnessed in analytical chemistry as derivatizing agents. They are used to analyze the presence and quantity of various biomolecules, providing a colorimetric or fluorescent readout .

Biological Activity Studies

4-Amino-7-nitrobenzofurazan derivatives have been studied for their biological activities , such as anti-arthritic and anti-oxidative behavior. These properties make them candidates for medicinal applications and drug development .

Biomolecular Interaction Studies

The compound is utilized in studying biomolecular interactions . It serves as a versatile tool for probing the interactions between different biomolecules, which is crucial for understanding biological processes and developing therapeutic agents.

Enzyme Assay Development

In enzyme assays , 4-Amino-7-nitrobenzofurazan derivatives are used as substrates or labels. Their fluorescence properties allow for the sensitive detection of enzymatic activity, which is vital for biochemical research and diagnostics.

Analytical Chemistry Applications

Lastly, in analytical chemistry , this compound is used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines. It facilitates the identification and quantification of these compounds in complex mixtures .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-7-nitrobenzofurazan (4ABF) is the 30S ribosomal subunit . This subunit is a crucial component of the protein synthesis machinery in cells. By binding to this target, 4ABF can influence the process of protein synthesis .

Mode of Action

4ABF inhibits protein synthesis by binding to the 30S ribosomal subunit . This binding inhibits the synthesis of proteins vital for cell division . The compound is also known to react with primary or secondary amines to produce a fluorescent product .

Biochemical Pathways

It is known that the compound interferes with protein synthesis by binding to the 30s ribosomal subunit . This action can disrupt various cellular processes that rely on protein synthesis, potentially leading to cell death.

Pharmacokinetics

Some 4-aryloxy-7-nitrobenzofurazan derivatives, which are structurally similar to 4abf, have been reported to possess biologically active structural fragments, allowing their use in pharmacokinetics and pharmacodynamics .

Result of Action

The primary result of 4ABF’s action is the inhibition of protein synthesis, which can lead to cell death . By binding to the 30S ribosomal subunit, 4ABF prevents the synthesis of proteins vital for cell division . This can lead to the death of bacterial cells, giving 4ABF antimicrobial properties .

Action Environment

The action of 4ABF can be influenced by various environmental factors. For instance, when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent, the fluorescence signals of nanoparticles were enhanced directly and in the cellular environment . This suggests that the cellular environment can influence the action and efficacy of 4ABF.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

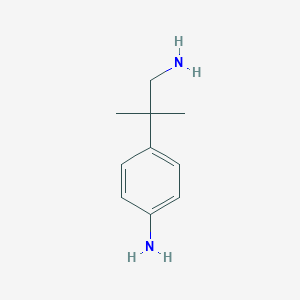

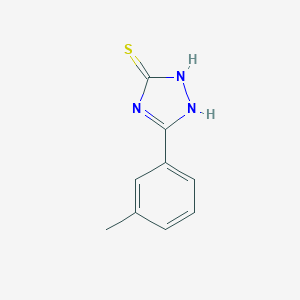

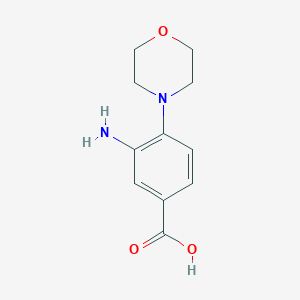

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-7-nitrobenzofurazan interact with reactive oxygen species (ROS)? What are the downstream effects of this interaction?

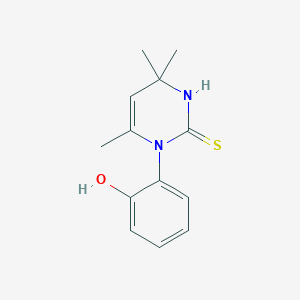

A1: 4-Amino-7-nitrobenzofurazan (NBD) derivatives, specifically those with a phenol group attached, act as fluorescent sensors for ROS, particularly oxygen-centered radicals. [] These sensors are initially non-fluorescent. Upon encountering peroxyl radicals in an aqueous solution, they undergo a hydrogen transfer reaction. [] This reaction releases the highly fluorescent N-methyl-4-amino-7-nitrobenzofurazan (MNBDA) and 1,4-benzoquinone. [] This shift from a non-fluorescent to a fluorescent state allows for the detection and quantification of ROS in biological systems. [, ]

Q2: What is the molecular formula and weight of NBD? What spectroscopic data is available for its characterization?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of NBD, they highlight key spectroscopic data. NBD derivatives exhibit characteristic UV-Vis absorption and fluorescence properties. [, , ] For instance, MNBDA, a common NBD derivative, shows an excitation maximum at 468 nm and an emission maximum at 537 nm in acetonitrile. [] Researchers use these spectroscopic properties for quantitative analysis and detection of NBD derivatives in various applications. [, ]

Q3: How does the structure of NBD derivatives influence their fluorescence properties and reactivity?

A3: The structure of NBD derivatives significantly impacts their fluorescence and reactivity. Introducing steric bulk near the reactive site, such as adding ortho-methyl groups, improves the performance of NBD-based fluorescent sensors for ROS. [] This modification is thought to enhance fluorescence by hindering potential quenching pathways. Additionally, studies on N-substituted 4-amino-7-nitrobenzofurazans demonstrate a correlation between the substituent's electronic properties (quantified by Taft's polar substituent constants) and the wavelength of the long-wave band in their VIS spectra. [] This finding suggests a relationship between the electron-donating or withdrawing nature of the substituent and the energy levels involved in the molecule's electronic transitions, influencing its fluorescence properties.

Q4: How is computational chemistry used in research related to NBD?

A4: Computational chemistry plays a crucial role in understanding and predicting the behavior of NBD derivatives. Researchers utilize computational methods to investigate the impact of structural modifications on sensor performance. [] Additionally, Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with physicochemical properties, are employed to analyze the hydrophobicity, UV-Vis absorption, and fluorescence properties of novel NBD derivatives. [] These computational approaches provide valuable insights for designing and optimizing NBD-based sensors and probes.

Q5: What are the applications of NBD derivatives beyond ROS detection?

A5: Besides their role as ROS sensors, NBD derivatives find application in detecting other analytes. N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves as a reagent for determining aldehydes and ketones in air monitoring. [] This compound reacts with carbonyl compounds to form hydrazones, which can be separated and analyzed using HPLC. [] The high molar absorptivities and absorption maxima of MNBDH derivatives in the visible range offer improved sensitivity and selectivity compared to traditional reagents like DNPH. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)

![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)

![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)